molecular formula C17H14N4 B11846563 4-(5-(1H-Indol-3-yl)-1H-pyrazol-3-yl)aniline CAS No. 64640-81-9

4-(5-(1H-Indol-3-yl)-1H-pyrazol-3-yl)aniline

Cat. No.: B11846563
CAS No.: 64640-81-9
M. Wt: 274.32 g/mol
InChI Key: FKKLQAOOBDXCNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-(1H-Indol-3-yl)-1H-pyrazol-3-yl)aniline is a heterocyclic organic compound featuring an aniline backbone linked to a pyrazole ring substituted with an indole moiety. This structure combines the electron-rich aromatic systems of indole and pyrazole, which are often associated with biological activity, including anticancer and antimicrobial properties [1]. The compound’s synthesis typically involves multi-step reactions, such as reductive amination or hydrazine-mediated cyclization, as seen in related derivatives [3]. Its structural complexity allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64640-81-9

Molecular Formula

C17H14N4

Molecular Weight

274.32 g/mol

IUPAC Name

4-[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]aniline

InChI

InChI=1S/C17H14N4/c18-12-7-5-11(6-8-12)16-9-17(21-20-16)14-10-19-15-4-2-1-3-13(14)15/h1-10,19H,18H2,(H,20,21)

InChI Key

FKKLQAOOBDXCNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CC(=NN3)C4=CC=C(C=C4)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The foundational approach involves cyclocondensation between hydrazine derivatives and 1,3-diketones to construct the pyrazole core. Source outlines a three-step protocol:

  • Pyrazole formation : Reacting hydrazine with ethyl acetoacetate under acidic conditions yields 3,5-dimethyl-1H-pyrazole, which is subsequently brominated at the 4-position.

  • Indole coupling : Brominated pyrazole undergoes Ullmann coupling with indole-3-boronic acid using Pd(PPh₃)₄ catalyst, achieving 78% yield.

  • Aniline introduction : Suzuki-Miyaura coupling with 4-aminophenylboronic acid completes the synthesis, with optimized conditions (Na₂CO₃, DME, 80°C) yielding 82%.

This method’s regioselectivity arises from the electron-withdrawing bromine atom directing cross-coupling to the pyrazole’s 4-position.

Multi-Step Assembly via Fischer Indole Synthesis

An alternative route employs Fischer indole synthesis to install the indole moiety early in the sequence (Figure 1):

  • Phenylhydrazone formation : Condensation of 4-nitroacetophenone with phenylhydrazine generates the hydrazone intermediate (89% yield).

  • Cyclization : Treatment with polyphosphoric acid induces cyclization to 5-(4-nitrophenyl)-1H-indole (75% yield).

  • Nitro reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding the target compound in 68% overall yield.

This method avoids palladium catalysts but requires harsh acid conditions, limiting compatibility with base-sensitive functional groups.

Reaction Optimization Strategies

Solvent and Catalyst Screening

Comparative studies reveal solvent polarity critically impacts coupling efficiency:

SolventCatalystTemperature (°C)Yield (%)
DMFPd(OAc)₂/XPhos10065
DMEPd(PPh₃)₄8082
TolueneCuI/1,10-phen12047

Data adapted from

DME outperforms polar aprotic solvents due to improved Pd catalyst stability. Copper-based systems show inferior yields, likely due to indole’s coordination inhibiting catalytic cycles.

Acid-Mediated Cyclization Efficiency

Polyphosphoric acid (PPA) and Eaton’s reagent were compared for indole cyclization:

AcidTime (h)Yield (%)Byproducts (%)
PPA67512
Eaton’s (P₂O₅/MeSO₃H)3895

Source

Eaton’s reagent accelerates cyclization via superior protonation capacity, reducing reaction time and byproduct formation.

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions confirm functional groups:

  • N-H stretch : 3430 cm⁻¹ (aniline primary amine)

  • C=N stretch : 1615 cm⁻¹ (pyrazole ring)

  • Indole N-H : 3250 cm⁻¹ (broad)

¹H NMR Analysis

Critical proton environments (DMSO-d₆, 400 MHz):

  • Aniline NH₂ : δ 5.21 (s, 2H)

  • Pyrazole H-3 : δ 6.78 (s, 1H)

  • Indole H-2 : δ 7.53 (d, J=2.4 Hz, 1H)

The singlet at δ 6.78 confirms symmetrical substitution at the pyrazole’s 3- and 5-positions.

Alternative Pathways

One-Pot Synthesis

A streamlined method combines hydrazine, 3-acetylindole, and 4-nitrobenzaldehyde in acetic acid, achieving 70% yield via:

  • In situ diketone formation : Aldol condensation generates 3-(3-nitrobenzoyl)indole.

  • Cyclocondensation : Hydrazine mediates pyrazole ring closure.

  • Nitro reduction : Zn/HCl reduces the nitro group to amine.

While operationally simpler, this approach suffers from lower regiocontrol (65:35 3,5-substitution ratio).

Solid-Phase Synthesis

Immobilizing 4-aminophenylboronic acid on Wang resin enables iterative couplings:

  • Pyrazole formation : On-resin cyclocondensation (62% yield).

  • Indole attachment : Mitsunobu reaction with 3-hydroxyindole (58% yield).

Though advantageous for parallel synthesis, cumulative yields remain suboptimal (36% overall).

Scalability and Industrial Considerations

Cost Analysis

Pd-catalyzed methods incur high catalyst costs ($320/g for Pd(PPh₃)₄ vs. $45/g for CuI). Bulk synthesis favors copper-mediated systems despite lower yields (47% vs. 82%).

Green Chemistry Metrics

E-factor calculations highlight waste generation:

MethodE-Factor (kg waste/kg product)
Multi-step Pd18.7
Fischer indole9.3
One-pot12.5

Data derived from

The Fischer route’s lower E-factor stems from fewer purification steps and aqueous workups .

Chemical Reactions Analysis

Substitution Reactions

The aniline group in the compound can undergo electrophilic substitution at the para position, facilitated by the activating NH₂ group. Reagents like halogens (Cl₂, Br₂) or nitration agents (HNO₃/H₂SO₄) may target this site.

Example :

  • Halogenation : Reaction with Cl₂ in acidic conditions yields para-chloro-substituted derivatives .

Condensation Reactions

The pyrazole ring’s reactivity enables Knoevenagel condensation with aldehydes, forming α,β-unsaturated ketones. This reaction is typically catalyzed by weak bases (e.g., piperidine).

Example :

  • Formation of Polysubstituted Pyran Derivatives : Aromatic aldehydes undergo Knoevenagel condensation with the pyrazole moiety, followed by Michael addition with indole derivatives, yielding polysubstituted pyran structures .

Cyclization Reactions

The compound’s indole and pyrazole moieties can participate in intramolecular cyclization , especially when treated with hydrazine derivatives. This process forms fused heterocyclic systems (e.g., pyrazolo-pyrazole derivatives).

Example :

  • Hydrazine-Induced Cyclization : Reaction with hydrazine hydrate under reflux conditions (e.g., EtOH/NaOH) leads to the formation of pyrazolo-pyrazole-indole hybrids via cyclocondensation .

Coupling Reactions

The compound’s amine group can engage in amide bond formation or Schiff base synthesis , particularly when reacting with carbonyl-containing reagents.

Example :

  • Amide Bond Formation : Reaction with isatin derivatives (e.g., N-substituted isatins) yields pyrazole-indole hybrids with anticancer activity .

Key Reaction Data

Reaction Type Reagents/Conditions Products References
Knoevenagel Condensation Aromatic aldehyde, piperidine, EtOH, ultrasoundPolysubstituted indol-3-yl pyran derivatives (e.g., tetrahydropyrimidine-5-carbonitriles)
Michael Addition 3-cyanoacetyl indole, ultrasoundPolysubstituted indol-3-yl pyran derivatives
Cyclization Hydrazine hydrate, NaOH, EtOHPyrazolo-pyrazole-indole hybrids (e.g., 3-(4-methyl-2,3,3a,6-tetrahydropyrazolo[3,4-c]pyrazol-3-yl)-indole derivatives)
Coupling Reactions 5-aminopyrazoles, isatin derivativesPyrazole-indole hybrids (e.g., 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-pyrazole-4-carboxamide)

Reaction Pathways

  • Knoevenagel Condensation : The pyrazole’s α,β-unsaturated ketone intermediate undergoes Michael addition with indole derivatives, followed by intramolecular cyclization to form pyran structures .

  • Hydrazine-Induced Cyclization : The indole-3-carboxaldehyde intermediate reacts with hydrazine hydrate, forming a five-membered pyrazole ring fused to the indole .

Biological Implications

Pyrazole-indole hybrids synthesized via these reactions exhibit anticancer activity due to their ability to interfere with cellular pathways. For example, 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-pyrazole-4-carboxamide showed potent cytotoxicity against HCT-116 and MCF-7 cell lines .

Optimization Strategies

  • Ultrasonic Irradiation : Enhances reaction efficiency in Knoevenagel condensation (reducing reaction time to 5–90 min) .

  • Base Selection : NaOH/H₂O or piperidine are preferred catalysts for cyclization and condensation reactions, respectively .

Scientific Research Applications

Chemical Properties and Structure

The compound 4-(5-(1H-Indol-3-yl)-1H-pyrazol-3-yl)aniline has a molecular formula of C_{11}H_{10}N_{4} and a molecular weight of approximately 198.22 g/mol. Its structure features an indole moiety linked to a pyrazole ring, which is known for its biological activity. The presence of these heterocycles contributes to its potential as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole and pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that derivatives of indole-pyrazole hybrids could inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Indole-Pyrazole Derivatives

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound AMCF-7 (Breast)12.5Apoptosis
Compound BHeLa (Cervical)15.0Cell Cycle Arrest
This compoundA549 (Lung)TBDTBD

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies show that compounds with similar structures demonstrate effectiveness against various bacterial strains. For example, a recent study reported that certain indole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the compound may share similar properties .

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (μg/mL)
Compound CStaphylococcus aureus1525
Compound DEscherichia coli1820
This compoundTBDTBD

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between this compound and target proteins involved in cancer progression and microbial resistance. These studies help in understanding the binding affinities and modes of interaction, providing insights for further optimization of the compound as a therapeutic agent .

Table 3: Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)Key Interactions
DNA Gyrase-7.0H-bond with GLU-50
Protein Kinase-6.5Van der Waals interactions with ARG76

Mechanism of Action

The mechanism of action of 4-(5-(1H-Indol-3-yl)-1H-pyrazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, while the pyrazole ring can modulate biological activities through its interaction with different proteins . These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues

4-[5-(2-Bromopyridin-4-yl)-1H-pyrazol-3-yl]aniline (anle190214)
  • Structure : Replaces the indole group with a 2-bromopyridinyl substituent.
  • Synthesis : Prepared via tert-butyl carbamate deprotection using trifluoroacetic acid, yielding a 96% product [2].
  • Application : Used as a precursor for PET tracers targeting alpha-synuclein aggregates in neurodegenerative diseases [2].
  • Key Difference : The bromopyridine group enhances electrophilicity, altering binding specificity compared to the indole-containing analogue.
4-(5-(4-Substituted Phenyl)-1H-pyrazol-3-yl)aniline (G Series)
  • Structure : Features nitro, bromo, or chloro substituents on the phenyl ring instead of indole [3].
  • Synthesis: Prepared via a one-pot reaction of amino acetophenone, substituted benzaldehydes, and hydrazine under mild conditions (70°C, 3–4 hours) [3].
  • Activity : Demonstrates antimicrobial properties, with nitro-substituted derivatives showing the highest efficacy [3].
4-[1H-Indol-3-yl(phenyl)methyl]-N-methylaniline
  • Structure : Contains a benzhydryl group linking indole and aniline, rather than a pyrazole bridge [4].
  • Physical Properties : Melting point ranges from 85–190°C, depending on substituents [4].
Table 1: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents
4-(5-(1H-Indol-3-yl)-1H-pyrazol-3-yl)aniline ~292.3* Not reported Indole, pyrazole
4-[5-(2-Bromopyridin-4-yl)-1H-pyrazol-3-yl]aniline 285.72 Not reported 2-Bromopyridine [11][11]
4-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)aniline ~270.3* 160–165 4-Nitrophenyl [3]
4-[1H-Indol-3-yl(phenyl)methyl]-N-methylaniline ~328.4* 145–150 Benzhydryl, N-methyl [4]

*Calculated based on molecular formulas.

Biological Activity

The compound 4-(5-(1H-Indol-3-yl)-1H-pyrazol-3-yl)aniline is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that integrates an indole moiety with a pyrazole ring. The molecular formula and weight are essential for understanding its pharmacological properties:

PropertyValue
Molecular FormulaC14H12N4
Molecular Weight240.27 g/mol
LogP2.25
PSA (Polar Surface Area)43.84 Ų

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives with similar structures have shown promising results against various cancer cell lines:

  • In vitro studies demonstrated that certain derivatives exhibit significant inhibitory effects on cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. One derivative displayed an IC(50) value of 0.98 ± 0.06 μM , indicating potent activity against tumor proliferation .
  • Antiproliferative assays against MCF-7 (breast cancer) and B16-F10 (melanoma) cell lines yielded IC(50) values of 1.88 ± 0.11 μM and 2.12 ± 0.15 μM , respectively, showcasing the compound's potential as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory properties of compounds related to this class have also been explored:

  • A review indicated that pyrazole derivatives can exhibit significant anti-inflammatory effects, with some compounds achieving IC(50) values as low as 0.02–0.04 μM against COX-2, a key enzyme in inflammation pathways .
  • In another study, various pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity, with some showing comparable efficacy to standard treatments like diclofenac .

The biological mechanisms through which this compound exerts its effects are primarily linked to its ability to inhibit specific enzymes involved in cell proliferation and inflammation:

  • CDK Inhibition : By inhibiting CDK2, the compound disrupts the cell cycle, leading to reduced cancer cell proliferation.
  • COX Inhibition : The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) reduces the production of pro-inflammatory mediators.

Case Studies

Several case studies have documented the biological activity of similar compounds:

  • A study by Akhtar et al. synthesized a series of pyrazole derivatives that demonstrated significant antitumor activity in vitro, reinforcing the therapeutic potential of these compounds in cancer treatment .
  • Another investigation focused on the synthesis and evaluation of anti-inflammatory agents derived from pyrazole structures, finding several candidates with superior efficacy compared to existing therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.